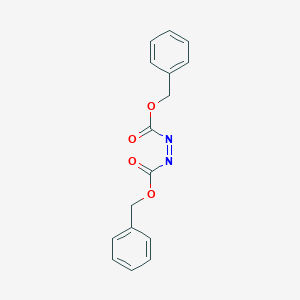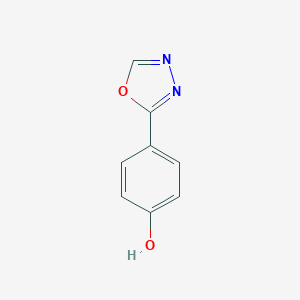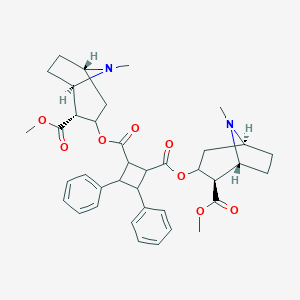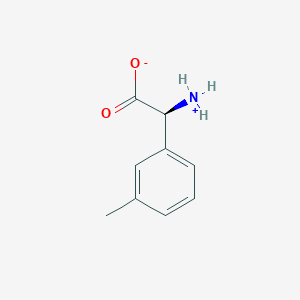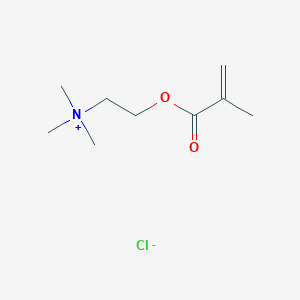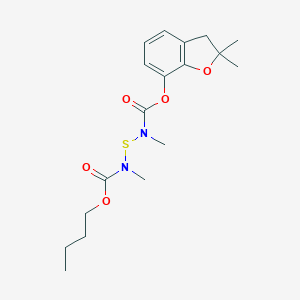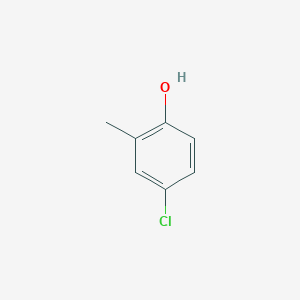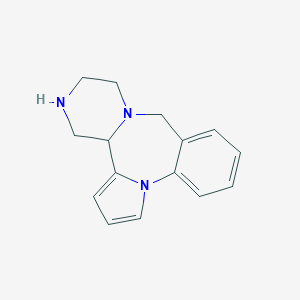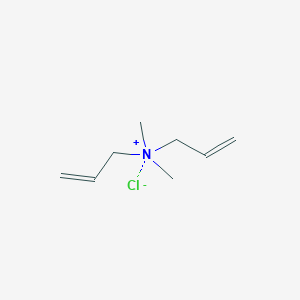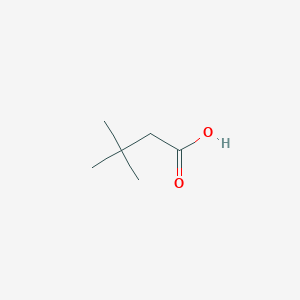
3,3-Dimethylbutyric acid
Overview
Description
3,3-Dimethylbutyric acid, also known as tert-butylacetic acid, is an organic compound with the molecular formula C₆H₁₂O₂. It is a carboxylic acid characterized by the presence of two methyl groups attached to the third carbon of the butyric acid chain. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutyric acid can be synthesized through the reaction of 2-oxo-3,3-dimethylbutanoic acid with hydrazine hydrate. The hydrazone formed is then treated with a base to yield this compound . Another method involves the distillation of excess hydrazine monohydrate and heating the residue until gas evolution ceases .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,3-Dimethylbutyric acid is used in the synthesis of imidazo[4,5-c]pyridine derivatives, which have antimicrobial properties . It is also used as an intermediate in the production of pharmaceuticals and agricultural chemicals . In the field of chemistry, it serves as a building block for more complex molecules. In biology and medicine, it is used in the synthesis of compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,3-dimethylbutyric acid involves its conversion into active intermediates that interact with specific molecular targets. These targets can include enzymes or receptors involved in various biochemical pathways. The exact mechanism depends on the specific application and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
- 2,2-Dimethylbutyric acid
- Pivalic acid
- Cyclohexanecarboxylic acid
Comparison: 3,3-Dimethylbutyric acid is unique due to the presence of two methyl groups on the third carbon, which influences its reactivity and the types of reactions it undergoes. Compared to 2,2-dimethylbutyric acid, which has methyl groups on the second carbon, this compound exhibits different chemical behavior and reactivity. Pivalic acid, another similar compound, has a tert-butyl group attached to the carboxyl carbon, making it more sterically hindered and less reactive in certain reactions .
Properties
IUPAC Name |
3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMQPDHYNJCQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061450 | |
| Record name | Butanoic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 6-7 deg C; [Merck Index] Stench of an odor; [Alfa Aesar MSDS] | |
| Record name | tert-Butylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10973 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1070-83-3 | |
| Record name | 3,3-Dimethylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-DIMETHYLBUTYRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYLBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80K0TZQ55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,3-Dimethylbutyric acid?
A1: this compound, also known as tert-butylacetic acid, is a branched-chain carboxylic acid.
Q2: What are some of the applications of this compound and its derivatives in organic synthesis?
A2: this compound serves as a valuable building block in organic synthesis. For instance, it's used in the preparation of the artificial sweetener Neotame [], a derivative significantly sweeter than aspartame.
Q3: How is this compound used in the study of chiral molecules?
A3: Researchers utilize this compound in the resolution of chiral amino acids. By forming diastereomeric salts with the N-thiobenzoyl derivatives of DL-amino acids, like 2-amino-3,3-dimethylbutyric acid, it aids in separating and purifying the desired enantiomers []. This is crucial in pharmaceutical research where often only one enantiomer of a drug possesses the desired pharmacological activity.
Q4: What role does this compound play in the context of pantothenic acid (vitamin B5)?
A4: this compound is a key precursor in the synthesis of pantothenic acid (vitamin B5). It combines with β-alanine to form this essential vitamin, which in turn plays a vital role in fatty acid metabolism []. Specifically, pantothenic acid is a component of coenzyme A (CoA), crucial for the biosynthesis and breakdown of fatty acids.
Q5: Are there any known copper complexes involving this compound?
A5: Yes, research indicates the formation of dimeric copper(II) complexes with 3,3-dimethylbutyrate. These complexes adopt a cage-like structure, with the copper ions bridged by the carboxylate groups of 3,3-dimethylbutyrate []. Such complexes have been crystallized with various solvent molecules like ethanol and methylpyridines.
Q6: Has this compound been explored in the development of enzyme inhibitors?
A6: Research reveals the use of a this compound derivative, specifically a "carba-analog" of S-acetyl coenzyme A, as an effective inhibitor of citrate synthase []. This enzyme plays a crucial role in the citric acid cycle, a central metabolic pathway.
Q7: Are there any known natural products that incorporate this compound in their structure?
A7: Yes, kutznerides, a group of cyclic peptides with antimicrobial activity, isolated from the actinomycete Kutzneria sp. 744, contain this compound as a structural component []. Variations in the kutzneride structures arise from modifications to other amino acid residues within the cyclic peptide.
Q8: What is known about the stability of esters derived from this compound?
A8: Studies on fluoroalcohol esters suggest that esters of this compound, particularly those with bulky substituents, demonstrate relatively lower oxidation stability compared to their linear counterparts []. This has implications for their potential use as lubricants or hydraulic fluids where oxidative stability is crucial.
Q9: Are there any known instances of allergic reactions associated with this compound derivatives?
A9: While this compound itself is not commonly associated with allergies, a case report documented contact urticaria from panthenol, the alcohol derivative of pantothenic acid, present in hair conditioner []. This highlights the importance of considering potential allergic reactions even for compounds derived from naturally occurring substances.
Q10: How does the structure of this compound relate to its activity in biological systems?
A10: The branched structure of this compound influences its interaction with enzymes and receptors. In the case of the citrate synthase inhibitor, the "carba-analog" of S-acetyl coenzyme A, the replacement of the sulfur atom with a methylene group likely mimics the spatial arrangement of the natural substrate while altering its reactivity []. Similarly, in the development of neuropeptide S (NPS) antagonists, modifications to the valine residue (structurally similar to this compound) at position 5 of the peptide affected its binding affinity and activity []. These examples underscore the importance of steric factors in determining biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
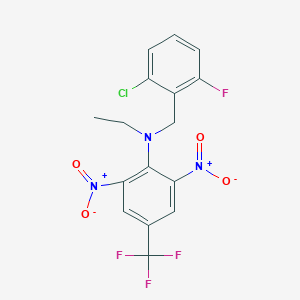

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)
